

The Emerging Role of N4-acetylcytidine (ac4C) in Molecular Biology: A Technical Guide

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Abstract

N4-acetylcytidine (ac4C) is a highly conserved, post-transcriptional RNA modification that is re-emerging as a critical regulator of gene expression. Initially identified in non-coding RNAs, recent advancements in detection methodologies have revealed its widespread presence in messenger RNA (mRNA), where it plays a pivotal role in modulating RNA stability, translation efficiency, and cellular stress responses. This technical guide provides a comprehensive overview of the molecular functions of ac4C, detailed experimental protocols for its detection and mapping, a summary of its quantitative impact on molecular processes, and its implication in cellular signaling pathways, particularly in the context of cancer.

Introduction to N4-acetylcytidine (ac4C)

N4-acetylcytidine is a chemical modification of the cytidine nucleobase, characterized by the addition of an acetyl group at the N4 position. This modification is catalyzed by the N-acetyltransferase 10 (NAT10) enzyme, the only known "writer" of ac4C in eukaryotes. Found in a variety of RNA species, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA), ac4C has been shown to influence fundamental biological processes.

The functional consequences of ac4C modification are context-dependent, influencing RNA structure and its interaction with RNA-binding proteins. In tRNA and rRNA, ac4C contributes to

the structural integrity and proper function of these molecules in protein synthesis. In mRNA, the presence of ac4C has been linked to increased transcript stability and enhanced translation, highlighting its role as a dynamic regulator of the epitranscriptome.

Molecular Functions of ac4C

The presence of ac4C on RNA transcripts has several well-documented effects on their lifecycle and function:

- **Enhanced RNA Stability:** The acetyl group at the N4 position of cytidine can protect mRNA from degradation by cellular nucleases, thereby increasing its half-life. This stabilization effect has been observed for a cohort of acetylated mRNAs.[\[1\]](#)
- **Promotion of Translation Efficiency:** ac4C modification, particularly within the coding sequence (CDS) of an mRNA, can enhance the efficiency of protein translation. This is thought to occur through the stabilization of codon-anticodon interactions within the ribosome.[\[1\]](#)[\[2\]](#) The effect of ac4C on translation is position-dependent, with modifications in the 5' untranslated region (5' UTR) potentially inhibiting translation initiation.
- **Stress Response and Cellular Localization:** ac4C modification is induced by cellular stress, such as oxidative stress. Notably, mRNAs containing ac4C are enriched in stress granules, which are dense aggregates of proteins and RNAs that form in response to stress and are involved in regulating translation.[\[3\]](#) This suggests a role for ac4C in the cellular response to adverse conditions.
- **Regulation of Gene Expression in Disease:** Dysregulation of ac4C levels, often through the altered expression or activity of NAT10, has been implicated in various diseases, particularly cancer. In several cancer types, increased NAT10-mediated ac4C modification of specific oncogene mRNAs leads to their stabilization and increased translation, promoting tumor progression.[\[4\]](#)[\[5\]](#)

Quantitative Impact of ac4C Modification

The following tables summarize the quantitative effects of ac4C modification on mRNA stability and localization as reported in the literature.

Table 1: Effect of ac4C on mRNA Stability

Gene	Cell Line	Condition	Effect on mRNA Half-life	Reference
BCL9L	Bladder Cancer Cells	NAT10 knockdown	Significantly reduced	[4]
SOX4	Bladder Cancer Cells	NAT10 knockdown	Significantly reduced	[4]
KIF23	Colorectal Cancer Cells	NAT10-mediated ac4C	Increased stability	[5][6]
p21	Bladder Cancer Cells	CLIC3/NAT10 complex	Increased stability	[7]

Table 2: Enrichment of ac4C-modified transcripts in Stress Granules

Condition	Cell Line	Fold Change Enrichment in Stress Granules	Key Finding	Reference
Arsenite-induced oxidative stress	HeLa	~2-fold decrease in enrichment upon NAT10 KO	ac4C mediates the enrichment of acetylated mRNAs in stress granules.	[3]
Arsenite-induced oxidative stress	HeLa	Increased enrichment with a higher number of ac4C sites	mRNAs with more ac4C sites are more likely to localize to stress granules.	[3]

Experimental Protocols for ac4C Detection and Mapping

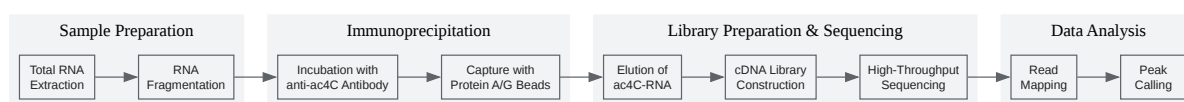
Several techniques have been developed for the transcriptome-wide mapping of ac4C. These methods are essential for identifying the specific transcripts that are modified and for quantifying the level of acetylation.

Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)

acRIP-seq utilizes an antibody that specifically recognizes and binds to ac4C-modified RNA fragments.

Methodology:

- **RNA Extraction and Fragmentation:** Total RNA is extracted from cells or tissues and fragmented into smaller pieces (typically around 100 nucleotides).
- **Immunoprecipitation:** The fragmented RNA is incubated with an anti-ac4C antibody. The antibody-RNA complexes are then captured using protein A/G-coupled magnetic beads.
- **RNA Elution and Library Preparation:** The enriched, ac4C-containing RNA fragments are eluted from the beads. The eluted RNA is then used to construct a cDNA library for high-throughput sequencing.
- **Sequencing and Data Analysis:** The cDNA library is sequenced, and the resulting reads are mapped to a reference genome. Peak calling algorithms are used to identify regions of the transcriptome that are enriched for ac4C.



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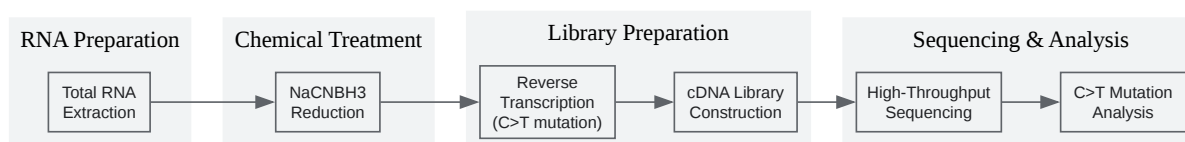
Figure 1. Experimental workflow for acRIP-seq.

ac4C-sequencing (ac4C-seq)

ac4C-seq is a chemical-based method that allows for the single-nucleotide resolution mapping of ac4C sites.

Methodology:

- **RNA Preparation and Chemical Reduction:** Extracted RNA is treated with sodium cyanoborohydride (NaCNBH_3) under acidic conditions. This chemical treatment reduces ac4C to a stable derivative.
- **Reverse Transcription:** During reverse transcription, the reduced ac4C base is misread by reverse transcriptase, leading to a C-to-T transition in the resulting cDNA.
- **Library Construction and Sequencing:** A sequencing library is prepared from the cDNA and sequenced using high-throughput methods.
- **Data Analysis:** The sequencing data is analyzed to identify C-to-T mutations that are specific to the NaCNBH_3 -treated sample compared to control samples, thus pinpointing the exact locations of ac4C modifications.



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Figure 2. Experimental workflow for ac4C-seq.

RedaC:T-seq

RedaC:T-seq is another chemical-based method for base-resolution mapping of ac4C.

Methodology:

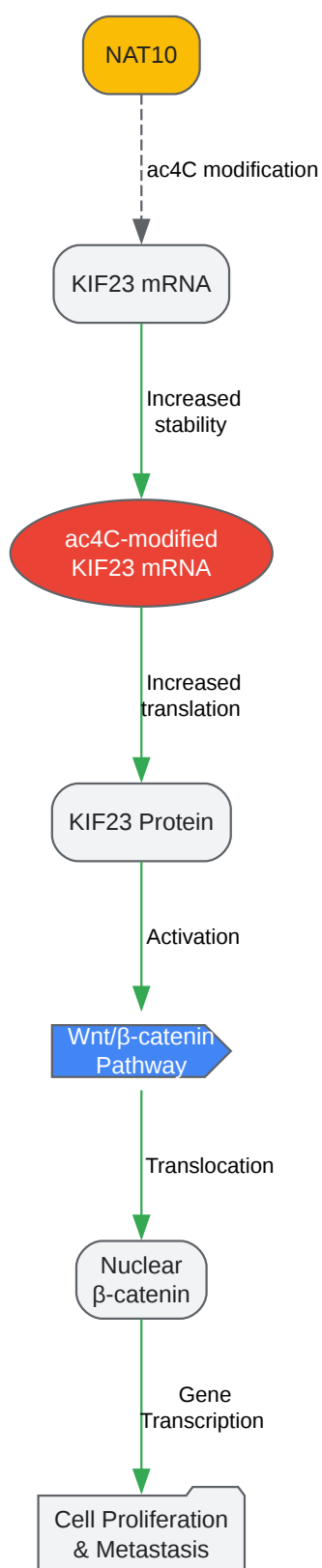
- **RNA Preparation and Reduction:** Total RNA is depleted of ribosomal RNA and then treated with sodium borohydride (NaBH_4), which reduces ac4C to tetrahydro-ac4C.

- **cDNA Synthesis:** The tetrahydro-ac4C adduct alters base pairing during cDNA synthesis, leading to its detection as a thymidine (T) in the sequence.
- **Library Preparation and Sequencing:** Sequencing libraries are prepared and subjected to Illumina sequencing.
- **Computational Analysis:** A computational pipeline is used to analyze the sequencing data and identify the positions of ac4C modifications based on the C-to-T conversions.

ac4C in Cellular Signaling

Recent studies have begun to elucidate the role of ac4C modification in cellular signaling pathways, particularly in the context of cancer. One prominent example is the involvement of NAT10-mediated ac4C in the Wnt/ β -catenin signaling pathway, a critical pathway in development and disease.

In colorectal cancer, NAT10 is often overexpressed. It catalyzes the ac4C modification of the mRNA encoding Kinesin Family Member 23 (KIF23). This modification enhances the stability of the KIF23 transcript, leading to increased KIF23 protein levels. Elevated KIF23 then activates the Wnt/ β -catenin pathway, promoting the nuclear translocation of β -catenin and subsequent transcription of target genes involved in cell proliferation and metastasis.^{[5][6]}



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Figure 3. NAT10-mediated ac4C modification in the Wnt/β-catenin signaling pathway.

Conclusion and Future Perspectives

N4-acetylcytidine is a dynamic and functionally significant RNA modification with profound implications for gene regulation in health and disease. The development of sensitive and high-resolution mapping techniques has been instrumental in uncovering the widespread presence of ac4C in mRNA and its diverse roles in controlling RNA fate. As our understanding of the ac4C epitranscriptome expands, so too will the opportunities for therapeutic intervention. Targeting the writer enzyme NAT10, for instance, may offer a novel strategy for the treatment of cancers and other diseases driven by the dysregulation of ac4C-mediated gene expression. Future research will likely focus on identifying the "reader" and "eraser" proteins for ac4C, further elucidating the molecular machinery that governs this important RNA modification.

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